molecular formula C12H15N3O4S B13057298 Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate

Cat. No.: B13057298
M. Wt: 297.33 g/mol
InChI Key: URUPLJAPXMYMIY-BQMSPQECSA-N
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Description

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with thiazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
  • Ethyl (2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl)acetate
  • Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate

Uniqueness

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is unique due to its specific structure, which includes a thiazole ring and an ethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

ethyl 2-[[(E)-3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate

InChI

InChI=1S/C12H15N3O4S/c1-3-19-10(17)7-13-6-9(8(2)16)11(18)15-12-14-4-5-20-12/h4-6,16H,3,7H2,1-2H3,(H,14,15,18)/b9-8+,13-6?

InChI Key

URUPLJAPXMYMIY-BQMSPQECSA-N

Isomeric SMILES

CCOC(=O)CN=C/C(=C(/C)\O)/C(=O)NC1=NC=CS1

Canonical SMILES

CCOC(=O)CN=CC(=C(C)O)C(=O)NC1=NC=CS1

Origin of Product

United States

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